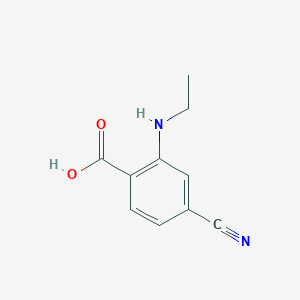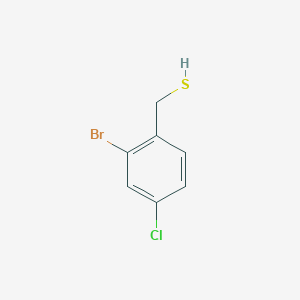
(2-Bromo-4-chlorophenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-chlorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrClS. It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanethiol group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to achieve the bromomethylation, minimizing the generation of toxic byproducts . Another approach involves the use of dibromomethane in basic media, such as potassium carbonate (K2CO3), to produce the desired bromomethylated thiol derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of bromomethylation and thiol functionalization are applicable. Industrial processes would likely focus on optimizing yield and purity while minimizing hazardous byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-chlorophenyl)methanethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
Nucleophilic Substitution: Products include substituted phenylmethanethiols depending on the nucleophile used.
Oxidation: Disulfides are formed as major products.
Reduction: Sulfides are the primary products.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-chlorophenyl)methanethiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-4-chlorophenyl)methanethiol involves its reactivity with nucleophiles and electrophiles. The thiol group can undergo nucleophilic attack, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-4-chlorophenyl)methanol: Similar in structure but contains a hydroxyl group instead of a thiol group.
(2-Bromo-4-chlorophenyl)ethanethiol: Contains an ethyl group instead of a methylene group.
Uniqueness
(2-Bromo-4-chlorophenyl)methanethiol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a thiol group. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C7H6BrClS |
|---|---|
Molekulargewicht |
237.55 g/mol |
IUPAC-Name |
(2-bromo-4-chlorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrClS/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 |
InChI-Schlüssel |
FIAUVEWIJXLARV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Br)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


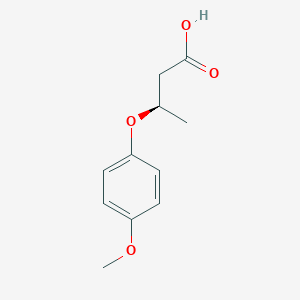
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)
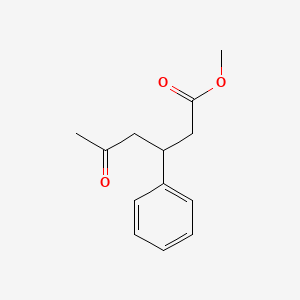
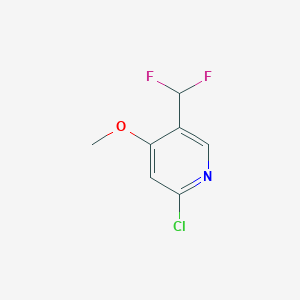
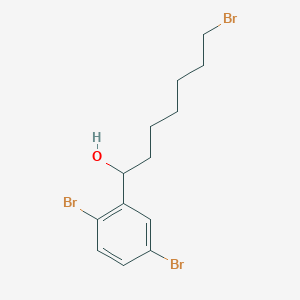
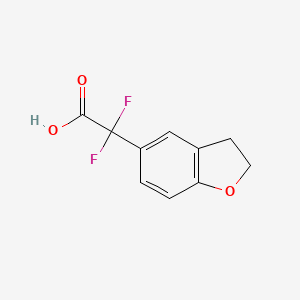
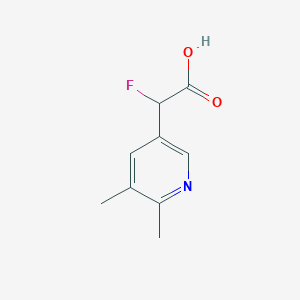
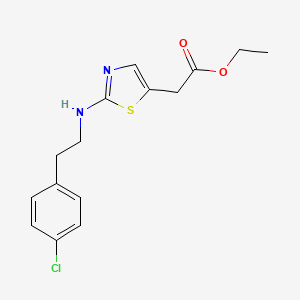

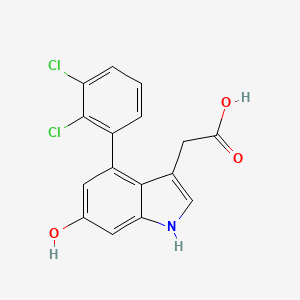
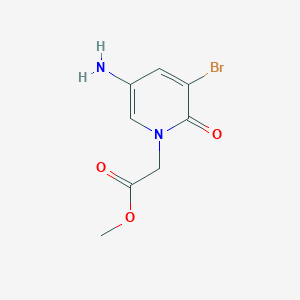
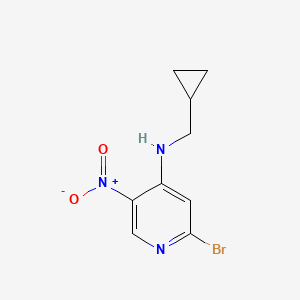
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
